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molecular formula C4H10O2 B072326 Methoxypropanol CAS No. 1320-67-8

Methoxypropanol

Cat. No. B072326
M. Wt: 90.12 g/mol
InChI Key: LHENQXAPVKABON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06077641

Procedure details

A solution containing 1.18 g of 40% w/w novolak B in methoxypropanol, 0.14 g of a 40% solution of bis(hydroxymethyl)p-cresol in methoxypropanol, 0.055 g of a 10% solution of acid generator C in DMF, 0.022 g of dye A, 1.42 g of methoxypropanol and 1.96 g of DMF was prepared and coated onto a substrate consisting of a sheet of aluminium that had been electrograined and anodised, giving a coating film weight of 1.3 gm-2 after thoroughly drying at 100° C. in an oven for 3 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.96 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al].[CH3:2][O:3][CH:4]([OH:7])[CH2:5][CH3:6]>CN(C=O)C>[OH:7][CH2:4][C:5]1[C:6]([CH3:4])=[CH:6][CH:5]=[C:6]([OH:7])[C:5]=1[CH2:4][OH:7].[CH3:2][O:3][CH:4]([OH:7])[CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.96 g
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a coating film weight of 1.3 gm-2
CUSTOM
Type
CUSTOM
Details
after thoroughly drying at 100° C. in an oven for 3 minutes
Duration
3 min

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C(=CC=C1C)O)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
COC(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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